molecular formula C18H26N4O3S2 B499019 N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide CAS No. 718604-22-9

N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide

Cat. No.: B499019
CAS No.: 718604-22-9
M. Wt: 410.6g/mol
InChI Key: HDMUCGGDWMXQOG-UHFFFAOYSA-N
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Description

N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. . The final step involves the coupling of the piperazine derivative with cyclopentanecarboxamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide
  • N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclohexanecarboxamide

Uniqueness

N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S2/c1-21-10-12-22(13-11-21)27(24,25)16-8-6-15(7-9-16)19-18(26)20-17(23)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H2,19,20,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUCGGDWMXQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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